N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(20)17-12-7-8-13(14(10-12)21-3)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVLFSAOMDYWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxopiperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using a methylating agent such as methyl iodide.
Coupling of the oxopiperidine ring with the phenyl group: This step can be performed using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the isobutyramide moiety: This final step involves the reaction of the intermediate product with isobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxopiperidine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide.
Reduction: Formation of N-(3-methoxy-4-(piperidin-1-yl)phenyl)isobutyramide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide involves its binding to specific molecular targets. In the context of cancer research, this compound has been shown to bind to mutant p53 proteins and restore their ability to bind DNA and activate downstream effectors involved in tumor suppression . This reactivation of p53 function can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
The compound is compared below with structurally related propanamide derivatives, focusing on substituents, molecular properties, and inferred biological relevance.
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations
Heterocyclic Substituents: The target compound’s 2-oxopiperidin group is a six-membered lactam, offering both hydrogen-bonding (amide NH and carbonyl) and conformational flexibility.
Electronic and Steric Effects: The 3-methoxy group in the target compound and BMS-337197 is electron-donating, enhancing aromatic ring stability. In contrast, cyano and iodo groups in 5a are electron-withdrawing, altering electronic density and reactivity . Fluorine in ’s compound improves metabolic stability and membrane permeability via its electronegativity and small size .
Molecular Weight and Solubility :
- The target compound (MW 288.34) falls within the ideal range for oral bioavailability (<500 Da). Its lactam ring may improve solubility compared to bulkier analogs like BMS-337197 (MW 450.49) .
- Halogenated derivatives (e.g., 5a, MW 449.24) may face challenges in solubility due to hydrophobic substituents .
Synthetic Considerations :
- BMS-337197’s synthesis involves multi-step routes with oxazole ring formation, while the target compound’s 2-oxopiperidin group may require lactamization or ring-closing reactions .
- PROTACs like 5a utilize thioether and hydroxyl groups, necessitating protective strategies absent in the target compound’s synthesis .
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide, a compound featuring a piperidine ring and methoxy substituents, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
This structure includes:
- A piperidine ring , which is known for its ability to interact with various biological targets.
- Methoxy groups that may enhance lipophilicity and affect receptor binding.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that similar compounds with piperidine moieties can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of tubulin polymerization , affecting cell division and growth.
- Induction of apoptosis in cancer cells, particularly in pancreatic cancer cell lines such as PANC-1 .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on this compound is limited. The presence of functional groups in its structure suggests potential interactions with bacterial enzymes or receptors.
The proposed mechanism of action for this compound includes:
- Receptor Binding : The compound likely interacts with specific receptors or enzymes, modulating their activity.
- Signal Pathway Modulation : By influencing signaling pathways, it may alter cellular responses related to growth and apoptosis.
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide | Similar backbone with methyl substitution | Potentially different biological activity due to methyl group |
| 4-Amino-N-(4-methoxyphenyl)-2-piperidinone | Contains amino group | Different mechanism of action due to amino substitution |
| 5-Methoxy-N-(4-(2-pyridinyl)phenyl)-2-thiazolamine | Thiazole structure | Distinct reactivity profile due to thiazole |
Case Studies
Recent studies highlight the potential therapeutic applications of this compound in treating various cancers:
- Study on Pancreatic Cancer : The compound demonstrated significant cytotoxicity against PANC-1 cells, leading to apoptosis through mitochondrial pathways .
- Antimicrobial Testing : In vitro assays revealed that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and functional group protection. For example:
Piperidinone Ring Formation : React 3-methoxy-4-aminophenol with δ-valerolactam under basic conditions to introduce the 2-oxopiperidin-1-yl moiety .
Amidation : Couple the intermediate with 2-methylpropanoyl chloride using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Optimize yields by controlling stoichiometry and temperature .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks using - and -NMR to confirm methoxy (δ ~3.8 ppm), piperidinone carbonyl (δ ~170 ppm), and amide protons (δ ~8.2 ppm) .
- X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve the 3D structure, particularly to confirm the stereochemistry of the piperidinone ring and amide linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
Structural Analogs : Compare activity with analogs like 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide to identify structure-activity relationships (SARs). Differences in methoxy positioning may explain variability in enzyme inhibition .
Data Reproducibility : Ensure consistent purity (>95% via HPLC) and solvent selection (e.g., DMSO vs. aqueous buffers) to minimize solvent effects .
Q. What strategies are effective in studying its mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent inhibition assays with varying substrate concentrations to distinguish competitive vs. non-competitive modes.
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s piperidinone ring and enzyme active sites (e.g., kinases or proteases). Validate with mutagenesis studies targeting predicted binding residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to correlate structural features (e.g., methoxy groups) with enthalpy/entropy changes .
Q. How can synthetic by-products or degradation products be identified and mitigated?
- Methodological Answer :
- LC-MS/MS Analysis : Detect impurities using high-resolution mass spectrometry. Common by-products include hydrolyzed amides (due to moisture) or oxidized piperidinone derivatives .
- Stability Studies : Store the compound under inert atmosphere (N) at −20°C to prevent hydrolysis. Use stabilizers like BHT (0.01% w/w) in long-term biological assays .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for verifying reaction intermediates?
- Methodological Answer :
- TLC with Fluorescent Indicators : Track intermediates using ethyl acetate/hexane (3:7) as the mobile phase.
- FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm) during synthesis .
- High-Resolution Mass Spectrometry (HRMS) : Assign exact masses to intermediates, particularly for isomers (e.g., regioisomers of methoxy substitution) .
Q. How can researchers optimize yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., amidation).
- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time and improve selectivity .
- DoE (Design of Experiments) : Apply factorial design to optimize variables like temperature, solvent polarity, and catalyst loading .
Comparative and Mechanistic Analysis
Q. How does this compound compare to structurally similar bioactive molecules?
- Methodological Answer :
- SAR Table :
| Compound | Key Structural Features | Reported Activity |
|---|---|---|
| Target | 2-oxopiperidin-1-yl, methoxy | Kinase inhibition |
| Analog A | 4-methoxyphenyl | Moderate binding affinity |
| Analog B | 3-phenylpropanamide | Enhanced solubility |
- Computational Modeling : Use Schrödinger’s QikProp to predict pharmacokinetic properties (e.g., logP, solubility) and prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
